2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0732645
InChI: InChI=1S/C20H22N2O3/c1-15-4-10-18(11-5-15)25-14-19(23)21-17-8-6-16(7-9-17)20(24)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC0732645

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide -

Specification

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C20H22N2O3/c1-15-4-10-18(11-5-15)25-14-19(23)21-17-8-6-16(7-9-17)20(24)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23)
Standard InChI Key CMDAELOTSIRQIU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator